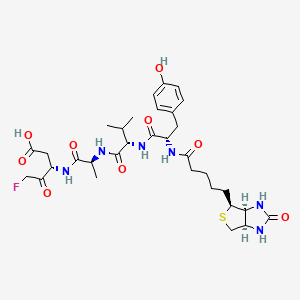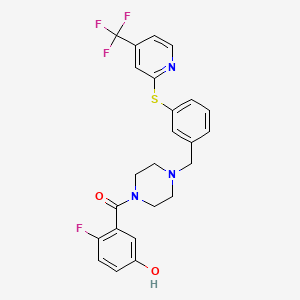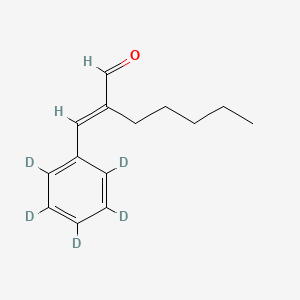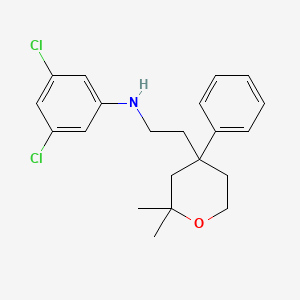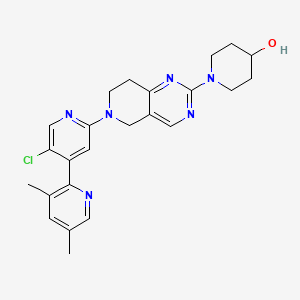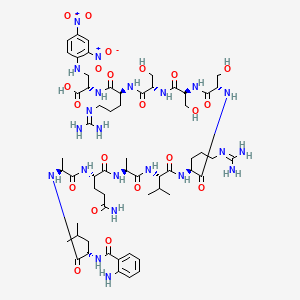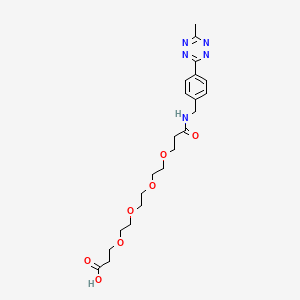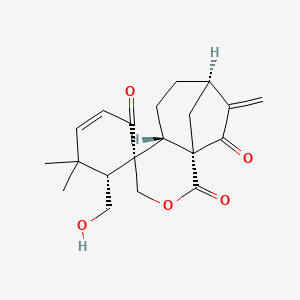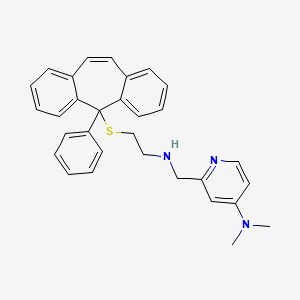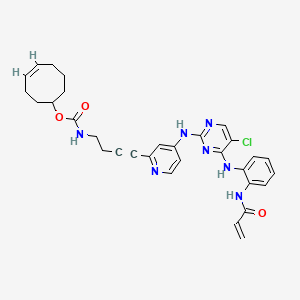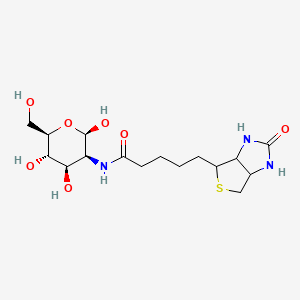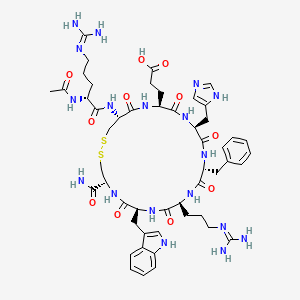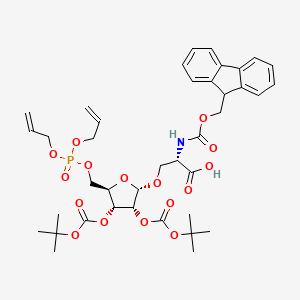
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: is a complex organic compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a serine amino acid, a ribose sugar with di-tert-butyl dicarbonate (diBoc) protecting groups, and a 5-phosphate group with diallyl protecting groups. This compound is primarily used in peptide synthesis and nucleic acid chemistry due to its unique structural features and protective groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl involves multiple steps, each requiring specific reaction conditions:
Fmoc Protection: The serine amino acid is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Ribose Protection: The ribose sugar is protected with di-tert-butyl dicarbonate (diBoc) using di-tert-butyl dicarbonate and a base like triethylamine.
Phosphorylation: The protected ribose is then phosphorylated at the 5-position using a phosphorylating agent such as phosphorus oxychloride.
Diallyl Protection: The phosphate group is protected with diallyl groups using diallyl chlorophosphate in the presence of a base like pyridine.
Coupling: Finally, the Fmoc-Ser and Ribose(diBoc)-5-phosphatediAllyl are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers and nucleic acid synthesizers are often used to streamline the production process.
化学反応の分析
Types of Reactions
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of protecting groups under specific conditions.
Coupling Reactions: Formation of peptide or nucleic acid bonds.
Oxidation and Reduction: Modifications of functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for diBoc removal, and palladium catalysts for diallyl removal.
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Oxidation and Reduction: Hydrogen peroxide for oxidation, sodium borohydride for reduction.
Major Products
Deprotected Serine-Ribose-5-phosphate: After removal of all protecting groups.
Peptide or Nucleic Acid Conjugates: Formed through coupling reactions.
科学的研究の応用
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: is widely used in scientific research, including:
Peptide Synthesis: As a building block for synthesizing complex peptides.
Nucleic Acid Chemistry: For the synthesis of modified nucleotides and oligonucleotides.
Bioconjugation: In the development of bioconjugates for drug delivery and diagnostics.
Medicinal Chemistry: For the design of novel therapeutic agents.
Industrial Applications: In the production of specialized chemicals and materials.
作用機序
The mechanism of action of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl involves its ability to participate in peptide and nucleic acid synthesis. The protecting groups ensure selective reactions at specific sites, allowing for the precise construction of complex molecules. The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups.
類似化合物との比較
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: is unique due to its combination of protecting groups and functional moieties. Similar compounds include:
Fmoc-Ser-Ribose(diBoc)-5-phosphate: Lacks the diallyl protecting groups.
Fmoc-Ser-Ribose-5-phosphatediAllyl: Lacks the diBoc protecting groups.
Fmoc-Ser-Ribose(diBoc)-5-phosphate: Lacks both diallyl and diBoc protecting groups.
These compounds differ in their protecting groups, which influence their reactivity and applications.
特性
分子式 |
C39H50NO16P |
|---|---|
分子量 |
819.8 g/mol |
IUPAC名 |
(2S)-3-[(2S,3R,4R,5R)-5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C39H50NO16P/c1-9-19-49-57(46,50-20-10-2)51-23-30-31(53-36(44)55-38(3,4)5)32(54-37(45)56-39(6,7)8)34(52-30)47-22-29(33(41)42)40-35(43)48-21-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h9-18,28-32,34H,1-2,19-23H2,3-8H3,(H,40,43)(H,41,42)/t29-,30+,31+,32+,34-/m0/s1 |
InChIキー |
RZCMNHWDYRLSBE-FROVXTLLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]1OC(=O)OC(C)(C)C)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COP(=O)(OCC=C)OCC=C |
正規SMILES |
CC(C)(C)OC(=O)OC1C(OC(C1OC(=O)OC(C)(C)C)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COP(=O)(OCC=C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


